2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is a versatile chemical compound with the molecular formula C9H16ClNO4. It is widely used in organic synthesis and drug discovery due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with 2-(t-butoxycarbonylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are substituted amines or thiols.
Hydrolysis: The major products are 2-(t-butoxycarbonylamino)ethanol and 2-chloroacetic acid.
Scientific Research Applications
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is used in various scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Drug discovery: It is used in the development of new pharmaceuticals due to its ability to form stable intermediates.
Biological research: It is employed in the study of enzyme mechanisms and protein modifications.
Industrial applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of a wide range of chemical compounds .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloroacetate: Similar in structure but lacks the t-butoxycarbonylamino group.
Methyl 2-chloroacetate: Similar in structure but has a methyl group instead of an ethyl group.
2-Chloroacetic acid: Lacks the ester and t-butoxycarbonylamino groups.
Uniqueness
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is unique due to the presence of the t-butoxycarbonylamino group, which provides steric hindrance and stability to the molecule. This makes it a valuable intermediate in organic synthesis and drug discovery .
Biological Activity
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C7H12ClNO3. It features a chloroacetate moiety that is known for its reactivity and ability to interact with various biological targets.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes. This interaction can lead to inhibition or modulation of enzymatic activity, which is crucial for various cellular processes. The t-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with biological systems.
Antimicrobial Activity
Research indicates that derivatives of chloroacetate compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis or function.
Anticancer Properties
Chloroacetate derivatives have been investigated for their potential anticancer effects. They may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators. The ability to target specific cancer cell types makes this compound a candidate for further exploration in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chloroacetate derivatives, including this compound. Results demonstrated significant inhibition against pathogenic bacterial strains, suggesting a mechanism involving disruption of bacterial membrane integrity.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that this compound exhibited cytotoxic effects on specific cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, revealing IC50 values indicative of its potential as an anticancer agent.
Data Table: Biological Activity Overview
Activity | Tested Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL | Disruption of cell wall synthesis |
Escherichia coli | MIC = 20 µg/mL | Membrane integrity disruption | |
Anticancer | MCF-7 (Breast Cancer) | IC50 = 25 µM | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | IC50 = 30 µM | Modulation of cell cycle regulators |
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFDKCPWOFDXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.